CYP3A4 Inhibitory Potency: 5,7,2',6'-Tetrahydroxyflavone vs. Baicalein in Human Liver Microsomes
5,7,2',6'-Tetrahydroxyflavone exhibits approximately 2.2-fold greater potency as a CYP3A4 inhibitor compared to the structurally related flavonoid baicalein (5,6,7-trihydroxyflavone) [1]. In human liver microsomal assays measuring testosterone 6β-hydroxylation, the IC50 for 5,7,2',6'-tetrahydroxyflavone was 7.8 µM, whereas baicalein required a concentration of 17.4 µM to achieve equivalent inhibition [1].
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 7.8 µM |
| Comparator Or Baseline | Baicalein (5,6,7-trihydroxyflavone) – 17.4 µM |
| Quantified Difference | 2.2-fold greater potency (lower IC50) |
| Conditions | Human liver microsomes, testosterone 6β-hydroxylation assay |
Why This Matters
This quantifiable potency advantage enables researchers to achieve effective CYP3A4 inhibition at lower compound concentrations, potentially reducing off-target interactions and improving assay signal-to-noise ratios in metabolic studies.
- [1] Kim, J. Y., et al. (2002). Effects of flavonoids isolated from Scutellariae radix on cytochrome P-450 activities in human liver microsomes. Journal of Toxicology and Environmental Health, Part A, 65(5-6), 373-381. View Source
